molecular formula C8H8BrNO2 B189853 Methyl 2-amino-6-bromobenzoate CAS No. 135484-78-5

Methyl 2-amino-6-bromobenzoate

Cat. No. B189853
M. Wt: 230.06 g/mol
InChI Key: REOMFJKQWUJOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-6-bromobenzoate is a chemical compound with the formula C8H8BrNO2 . It has been used in various applications, including as a potential PqsD inhibitor against pseudomonas aeruginosa infections .


Synthesis Analysis

The synthesis of Methyl 2-amino-6-bromobenzoate involves a procedure similar to that described in Example 4b, starting with 5-bromo-2H-3,1-benzoxazine-2,4(1H)-dione . The title compound was obtained (86.7%) as a yellow oil .


Molecular Structure Analysis

The molecules of Methyl 2-amino-6-bromobenzoate are linked by N-H…O bonds and consist of zigzag chains running along the b-axis direction .


Chemical Reactions Analysis

Methyl 2-amino-6-bromobenzoate may be used in the synthesis of various compounds, including methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate and methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate .


Physical And Chemical Properties Analysis

Methyl 2-amino-6-bromobenzoate is a light yellow liquid . It has a molecular weight of 230.06 . The boiling point is 252 - 254 °C / 485.6 - 489.2 °F at 760 mmHg .

Scientific Research Applications

1. Inhibition of Pseudomonas Aeruginosa Infections

  • Summary of Application: Methyl 2-amino-6-bromobenzoate acts as a potential PqsD inhibitor against pseudomonas aeruginosa infections .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

2. Preparation of Hepatitis C Virus NS5b RNA Polymerase Inhibitors

  • Summary of Application: Methyl 2-amino-6-bromobenzoate is used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

3. Plant Growth-Regulator Activity

  • Summary of Application: Methyl 2-amino-6-bromobenzoate is involved in plant growth-regulator activity .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

4. Nonlinear Optical Single Crystal Growth

  • Summary of Application: Methyl 2-amino-5-bromobenzoate is used in the growth of nonlinear optical single crystals .
  • Methods of Application: The crystals are grown using the Sankaranarayanan-Ramasamy (SR) Unidirectional growth method .
  • Results or Outcomes: The grown crystals show good optical transparency and mechanical stability .

5. Drug Delivery Systems

  • Summary of Application: Methyl 2-amino-4-bromobenzoate is used in the development of drug delivery systems (DDSs) due to their high biocompatibility and stability in physiological fluids .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 2-amino-6-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOMFJKQWUJOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596580
Record name Methyl 2-amino-6-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-6-bromobenzoate

CAS RN

135484-78-5
Record name Methyl 2-amino-6-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-6-bromobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-6-bromobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-6-bromobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-6-bromobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-6-bromobenzoate
Reactant of Route 6
Methyl 2-amino-6-bromobenzoate

Citations

For This Compound
1
Citations
JN Akester - 2017 - open.uct.ac.za
Tuberculosis (TB) is a communicable disease caused by an infectious bacterial pathogen called Mycobacterium tuberculosis (Mtb), which is acquired through the inhalation of bacilli-…
Number of citations: 0 open.uct.ac.za

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.